molecular formula C9H10N4S B1314210 1-(6-Methylbenzo[d]thiazol-2-yl)guanidine CAS No. 86328-44-1

1-(6-Methylbenzo[d]thiazol-2-yl)guanidine

Cat. No.: B1314210
CAS No.: 86328-44-1
M. Wt: 206.27 g/mol
InChI Key: VHNNSKOVSMHJQF-UHFFFAOYSA-N
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Description

1-(6-Methylbenzo[d]thiazol-2-yl)guanidine is a chemical compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound, in particular, has garnered interest due to its unique structural features and potential therapeutic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-Methylbenzo[d]thiazol-2-yl)guanidine typically involves the reaction of 2-amino-6-methylbenzothiazole with cyanamide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires heating to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, potentially involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(6-Methylbenzo[d]thiazol-2-yl)guanidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the guanidine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the benzothiazole ring.

    Reduction: Reduced forms of the guanidine group.

    Substitution: Substituted benzothiazole derivatives with various functional groups.

Mechanism of Action

The mechanism of action of 1-(6-Methylbenzo[d]thiazol-2-yl)guanidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(6-Methylbenzo[d]thiazol-2-yl)guanidine stands out due to its unique guanidine group, which imparts distinct chemical and biological properties. This group enhances its ability to interact with various biological targets, making it a promising candidate for drug development and other applications.

Properties

IUPAC Name

2-(6-methyl-1,3-benzothiazol-2-yl)guanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4S/c1-5-2-3-6-7(4-5)14-9(12-6)13-8(10)11/h2-4H,1H3,(H4,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHNNSKOVSMHJQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)N=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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